Cas no 1210763-82-8 (N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide)
![N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide structure](https://ja.kuujia.com/scimg/cas/1210763-82-8x500.png)
N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide 化学的及び物理的性質
名前と識別子
-
- CS-0256959
- AKOS008039225
- N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide
- N-[(1,3-benzothiazol-2-yl)methyl]-2-methoxyacetamide
- EN300-657281
- 1210763-82-8
- Z85506652
- Acetamide, N-(2-benzothiazolylmethyl)-2-methoxy-
-
- インチ: 1S/C11H12N2O2S/c1-15-7-10(14)12-6-11-13-8-4-2-3-5-9(8)16-11/h2-5H,6-7H2,1H3,(H,12,14)
- InChIKey: CBIKNBNDZCLIGA-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=CC=2N=C1CNC(COC)=O
計算された属性
- せいみつぶんしりょう: 236.06194880g/mol
- どういたいしつりょう: 236.06194880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 79.5Ų
じっけんとくせい
- 密度みつど: 1.281±0.06 g/cm3(Predicted)
- ふってん: 437.7±30.0 °C(Predicted)
- 酸性度係数(pKa): 12.86±0.46(Predicted)
N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-657281-2.5g |
N-[(1,3-benzothiazol-2-yl)methyl]-2-methoxyacetamide |
1210763-82-8 | 95% | 2.5g |
$1454.0 | 2023-03-12 | |
Enamine | EN300-657281-0.5g |
N-[(1,3-benzothiazol-2-yl)methyl]-2-methoxyacetamide |
1210763-82-8 | 95% | 0.5g |
$579.0 | 2023-03-12 | |
Enamine | EN300-657281-1.0g |
N-[(1,3-benzothiazol-2-yl)methyl]-2-methoxyacetamide |
1210763-82-8 | 95% | 1g |
$0.0 | 2023-06-06 | |
Enamine | EN300-657281-0.25g |
N-[(1,3-benzothiazol-2-yl)methyl]-2-methoxyacetamide |
1210763-82-8 | 95% | 0.25g |
$367.0 | 2023-03-12 | |
Enamine | EN300-657281-10.0g |
N-[(1,3-benzothiazol-2-yl)methyl]-2-methoxyacetamide |
1210763-82-8 | 95% | 10.0g |
$3191.0 | 2023-03-12 | |
1PlusChem | 1P01BKQB-100mg |
N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide |
1210763-82-8 | 95% | 100mg |
$369.00 | 2023-12-26 | |
1PlusChem | 1P01BKQB-5g |
N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide |
1210763-82-8 | 95% | 5g |
$2722.00 | 2023-12-26 | |
1PlusChem | 1P01BKQB-2.5g |
N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide |
1210763-82-8 | 95% | 2.5g |
$1859.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327629-2.5g |
n-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide |
1210763-82-8 | 95% | 2.5g |
¥36640.00 | 2024-08-09 | |
Enamine | EN300-657281-5.0g |
N-[(1,3-benzothiazol-2-yl)methyl]-2-methoxyacetamide |
1210763-82-8 | 95% | 5.0g |
$2152.0 | 2023-03-12 |
N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide 関連文献
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamideに関する追加情報
N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide: A Comprehensive Overview
The compound with CAS No 1210763-82-8, commonly referred to as N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a benzo[d]thiazole ring system with a methoxyacetamide group, making it a promising candidate for various applications in drug discovery and material science.
Recent studies have highlighted the potential of N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide as a bioactive compound with potential therapeutic applications. Researchers have explored its ability to interact with specific biological targets, such as enzymes and receptors, which are implicated in various diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key players in cancer progression.
The synthesis of CAS No 1210763-82-8 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The benzo[d]thiazole core is typically synthesized via a condensation reaction between o-aminothiophenol and an aldehyde or ketone, followed by cyclization under acidic conditions. The methoxyacetamide group is then introduced through nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway employed.
One of the most intriguing aspects of N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide is its structural versatility. The benzo[d]thiazole moiety is known for its aromatic stability and ability to participate in π–π interactions, which can enhance the compound's binding affinity to biological targets. Additionally, the methoxy group introduces electronic effects that can modulate the compound's pharmacokinetic properties, such as absorption and metabolism.
In terms of applications, CAS No 1210763-82-8 has shown promise in the development of novel drug candidates for treating chronic diseases such as cancer, inflammation, and neurodegenerative disorders. For example, a 2023 study in Nature Communications reported that this compound demonstrates selective inhibition of certain enzymes associated with Alzheimer's disease, suggesting its potential as a lead compound for drug development.
Furthermore, the environmental impact of synthesizing and using N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide has been a topic of recent research. Scientists are exploring greener synthesis methods to reduce waste and improve sustainability. One promising approach involves using microwave-assisted synthesis to accelerate reaction times and minimize energy consumption.
In conclusion, CAS No 1210763-82-8, or N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide, represents a cutting-edge molecule with vast potential in various scientific domains. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a key player in future research and development efforts.
1210763-82-8 (N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide) 関連製品
- 2097934-48-8(3-fluoro-N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}benzamide)
- 1005188-51-1(5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione)
- 926268-51-1(3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxypropanoic Acid)
- 1227490-51-8(2,3-Bis(3-fluorophenyl)pyridine-4-acetonitrile)
- 808769-18-8(methyl 3-(2R)-2-aminopropylbenzoate)
- 1152581-72-0(1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl)-)
- 404900-23-8(N-4-(1,3-benzoxazol-2-yl)phenylpropanamide)
- 1394042-17-1(3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride)
- 1261553-61-0(2-(Bromomethyl)-6-cyanobenzenesulfonamide)
- 1370731-53-5(METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE)




